2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate
CAS No.: 1356110-41-2
Cat. No.: VC0171675
Molecular Formula: C15H12F3NO5S
Molecular Weight: 375.318
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1356110-41-2 |
---|---|
Molecular Formula | C15H12F3NO5S |
Molecular Weight | 375.318 |
IUPAC Name | [2,2,2-trifluoro-1-(4-nitrophenyl)ethyl] 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C15H12F3NO5S/c1-10-2-8-13(9-3-10)25(22,23)24-14(15(16,17)18)11-4-6-12(7-5-11)19(20)21/h2-9,14H,1H3 |
Standard InChI Key | DWCODJDNFNZIGP-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Introduction
Chemical Structure and Properties
2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate (CAS: 1356110-41-2) is characterized by its distinctive molecular structure containing several key functional moieties. The compound possesses a molecular formula of C15H12F3NO5S and a molecular weight of approximately 375.32 g/mol. Its structure features a trifluoromethyl group, a 4-nitrophenyl substituent, and a 4-methylbenzenesulfonate (tosylate) group arranged in a specific configuration.
Structural Features
The compound's structure can be represented by the following IUPAC name: [2,2,2-trifluoro-1-(4-nitrophenyl)ethyl] 4-methylbenzenesulfonate. The canonical SMILES notation for this compound is:
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=C(C=C2)N+[O-])C(F)(F)F
This molecular arrangement creates a compound with distinct chemical properties and reactivity patterns. The presence of the electron-withdrawing trifluoromethyl and nitro groups significantly influences the compound's electronic distribution and reactivity profile.
Physical and Chemical Properties
The physical and chemical properties of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate are summarized in the following table:
Property | Value |
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Molecular Formula | C15H12F3NO5S |
Molecular Weight | 375.32 g/mol |
CAS Number | 1356110-41-2 |
InChI | InChI=1S/C15H12F3NO5S/c1-10-2-8-13(9-3-10)25(22,23)24-14(15(16,17)18)11-4-6-12(7-5-11)19(20)21/h2-9,14H,1H3 |
InChI Key | DWCODJDNFNZIGP-UHFFFAOYSA-N |
Physical State | Solid (at standard conditions) |
The compound's properties are largely influenced by its structural components. The trifluoromethyl group enhances lipophilicity and contributes strong electron-withdrawing effects, while the nitrophenyl group adds additional electronic character and potential for further functionalization.
Synthetic Methodologies
Laboratory Synthesis
The synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate typically involves a multi-step process. The standard synthetic route generally proceeds as follows:
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Reaction of 2,2,2-trifluoroethanol with 4-nitrobenzaldehyde in the presence of an appropriate catalyst
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Treatment of the resulting intermediate with 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions
This synthetic sequence typically employs organic solvents such as dichloromethane or toluene, with temperatures ranging from ambient to reflux conditions depending on the specific reaction step.
Industrial Production Methods
For large-scale industrial production, the synthesis follows similar pathways but incorporates modifications to improve efficiency and yield. Industrial production methods often include:
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Utilization of larger reaction vessels with precise control systems
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Implementation of continuous flow reactors for improved scalability
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Automated systems to enhance process consistency and reduce human error
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Optimized reaction conditions to maximize yield while minimizing waste
These adaptations are crucial for producing the compound in quantities sufficient for commercial applications while maintaining high purity standards.
Chemical Reactivity
Reaction Patterns
2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate exhibits diverse reactivity patterns owing to its functional group composition. The most significant reaction types include:
Nucleophilic Substitution Reactions
The compound readily participates in nucleophilic substitution reactions, primarily due to the presence of the sulfonate group, which functions as an excellent leaving group. These reactions typically proceed through an SN1 or SN2 mechanism depending on the specific conditions and nucleophile employed.
Reduction Reactions
The nitro group present in the compound can undergo reduction to form the corresponding amino derivative. This transformation is particularly important in the synthesis of aniline derivatives with potential applications in pharmaceutical development.
Oxidation Reactions
Under appropriate conditions, the trifluoromethyl moiety can undergo oxidative transformations, potentially yielding trifluoroacetic acid derivatives among other oxidized products.
Reagents and Reaction Conditions
The reactivity of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate with various reagents under different conditions is summarized below:
Reaction Type | Common Reagents | Typical Conditions | Major Products |
---|---|---|---|
Nucleophilic Substitution | Sodium azide, potassium cyanide, amines | Polar aprotic solvents (DMSO, acetonitrile), 25-80°C | Azides, nitriles, substituted amines |
Reduction | H2/Pd-C, NaBH4, Fe/HCl | Various solvents, moderate temperatures | Aniline derivatives |
Oxidation | KMnO4, CrO3, peroxides | Aqueous or mixed solvent systems | Trifluoroacetic acid derivatives |
The versatility of these reactions makes 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate a valuable building block in organic synthesis.
Research Applications
Applications in Synthetic Chemistry
In the realm of synthetic chemistry, 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate serves as a versatile intermediate in the construction of complex molecular architectures. Its utility stems from the presence of multiple functional groups that can be selectively modified or transformed. The compound is particularly valuable in:
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Synthesis of fluorinated organic compounds
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Construction of complex heterocyclic systems
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Development of functionalized building blocks for combinatorial chemistry
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Preparation of specialized reagents for specific transformations
These applications leverage the compound's unique structural features and reactivity patterns to access molecules that would otherwise be challenging to synthesize.
Applications in Biological Research
In biological research, 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate and its derivatives find applications as:
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Probes for investigating enzyme mechanisms
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Tools for studying biological pathways
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Components in the development of biochemical assays
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Intermediates in the synthesis of biologically active compounds
The presence of the trifluoromethyl group is particularly significant in biological applications, as it can enhance metabolic stability and membrane permeability of the resulting compounds.
Pharmaceutical Development
The compound has attracted interest in pharmaceutical research due to its potential utility in drug discovery programs. Specifically, it serves as:
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A precursor in the synthesis of enzyme inhibitors
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A building block for receptor modulators
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A scaffold for developing compounds with improved pharmacokinetic properties
The fluorine-containing moiety is especially valuable in medicinal chemistry, as fluorinated compounds often exhibit enhanced bioavailability and metabolic stability compared to their non-fluorinated counterparts.
Mechanism of Action
Chemical Mechanism
The reactivity of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate is primarily governed by its electrophilic character. The trifluoromethyl and nitrophenyl groups enhance this electrophilicity through their electron-withdrawing effects, making the compound susceptible to nucleophilic attack. The sulfonate group serves as an effective leaving group, facilitating substitution reactions.
The chemical mechanisms typically involve:
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Polarization of the C-O bond connecting the sulfonate group
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Approach of the nucleophile to the electrophilic carbon center
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Formation of a transition state or intermediate
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Departure of the sulfonate leaving group
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Formation of the substitution product
This mechanistic pathway is fundamental to the compound's utility in organic synthesis.
Biological Interactions
When employed in biological research, 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate can interact with biological targets through various mechanisms:
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Covalent modification of nucleophilic residues in proteins
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Non-covalent interactions with binding pockets
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Electrostatic interactions with charged amino acid residues
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Hydrogen bonding with appropriate donors or acceptors
These interactions can modulate enzyme activity or receptor function, making the compound valuable for studying biological processes and developing potential therapeutic agents.
Comparative Analysis
Structural Analogs
Several compounds share structural similarities with 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate, including:
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2,2,2-Trifluoroethyl 4-methylbenzenesulfonate - Lacks the nitrophenyl group
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2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone - Contains a ketone instead of a sulfonate group
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4-Nitrobenzyl 4-methylbenzenesulfonate - Lacks the trifluoromethyl group
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2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate - Contains a 2-methoxyphenyl group instead of a 4-nitrophenyl group
These structural variations result in different reactivity patterns and applications, highlighting the importance of the specific functional group arrangement in 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate.
Distinctive Features
The unique combination of functional groups in 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate confers several distinctive features:
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Enhanced electrophilicity due to the combined effect of the trifluoromethyl and nitro groups
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Excellent leaving group capability of the tosylate moiety
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Potential for further functionalization at multiple sites
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Specific electronic distribution affecting reactivity and selectivity
These features collectively contribute to the compound's value in synthetic chemistry and research applications.
Biological Activity
Structure-Activity Relationships
2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate has potential biological activities that are largely attributed to its structural features. The trifluoromethyl group enhances lipophilicity and introduces electron-withdrawing properties, which can increase the potency of the compound or its derivatives against certain biological targets.
Structure-activity relationship studies suggest that modifications to the basic scaffold can tune selectivity and potency toward specific enzymes or receptors. Particularly, variations in:
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The aromatic substituents
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The nature of the leaving group
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The configuration at the stereogenic center
These modifications can significantly impact biological activity profiles and potential applications in drug discovery.
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